![molecular formula C17H17NO4 B063431 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde CAS No. 175278-47-4](/img/structure/B63431.png)
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is a chemical compound that could be of interest due to its structural features, which combine a nitrobenzaldehyde group with a tert-butyl phenoxy moiety. Although specific studies on this compound are not directly available, related research provides insights into its potential synthesis, properties, and applications.
Synthesis Analysis
Research on structurally related compounds, such as tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde, indicates that these compounds can be synthesized using short, multi-step processes. For example, a synthesis approach using HBr-DMSO as an oxidant has been reported, which might be adaptable for the synthesis of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde by modifying the starting materials and reaction conditions (Inagaki, Matsumoto, & Tsuri, 2003).
Molecular Structure Analysis
Studies on related compounds, such as metal complexes with sterically hindered phenolic ligands and derivatives of di-tert-butyl-hydroxybenzaldehyde, offer insights into molecular structures that could be similar to 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde. These compounds have been analyzed using techniques like X-ray crystallography and density functional theory, which could also be applied to determine the molecular structure of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde (Loginova et al., 2015).
Chemical Reactions and Properties
Related research includes the investigation of reactions and properties of compounds with tert-butyl and nitrobenzaldehyde groups. For example, studies on the redox behavior of related compounds and their interactions in various chemical environments could provide a basis for understanding the chemical reactivity and stability of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde (Arion et al., 2013).
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystalline structure, have been studied and can provide insights into the expected physical properties of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde. For instance, the crystal structure and geometry optimization of similar compounds have been analyzed, which might predict the crystallinity and stability of the compound (Mondal et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under different conditions, and potential for participating in various chemical reactions, can be inferred from studies on similar substances. For example, the reaction mechanisms, intermediates, and products of related chemical structures under different conditions provide insights into the possible chemical behavior of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde (Panzella et al., 2006).
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Metal Complexes
- One study detailed the synthesis of metal complexes involving 5-tert-butyl-2-hydroxy-3-methylsulfanylbenzaldehyde S-methylisothiosemicarbazone and 5-tert-butyl-2-hydroxy-3-phenylsulfanylbenzaldehyde S-methylisothiosemicarbazone, which displayed enhanced catalytic activity in selective oxidations of alcohols due to marked stabilization of phenoxyl radicals. This underscores the potential of such complexes in catalysis and redox applications (Arion et al., 2013).
- Another study focused on new oxidovanadium(V) complexes showing structural features that support the formation of supramolecular assemblies. These complexes are noteworthy for their structural characterization and the insights from DFT studies, highlighting the versatile coordination capabilities of related ligands (Back et al., 2012).
Antioxidant Properties and Photostabilization
- The suppressing effect of 2-nitrobenzaldehyde on singlet oxygen generation, fatty acid photooxidation, and dye-sensitizer degradation was explored, indicating significant protective influences of the compound in preventing photodegradation and photooxidation processes, which can be pivotal in materials science and photoprotection strategies (Hajimohammadi et al., 2018).
Synthetic Applications
- Research into chiral salalen ligands derived from derivatives of salicyaldehydes for use in asymmetric Henry reactions demonstrated the impact of substituents on the phenyl moiety on enantioselectivity, showing the utility of these compounds in synthetic organic chemistry (Dixit et al., 2018).
- Another study presented the synthesis of fluorine-18 labeled benzaldehydes for use as precursors in the synthesis of radiopharmaceuticals for positron emission tomography, underlining the importance of such compounds in medical diagnostics and research (Orlovskaja et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-4-7-15(8-5-13)22-16-9-6-14(18(20)21)10-12(16)11-19/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWJMFSAQPDRJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384292 |
Source


|
| Record name | 2-(4-tert-Butylphenoxy)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)-5-nitrobenzaldehyde | |
CAS RN |
175278-47-4 |
Source


|
| Record name | 2-(4-tert-Butylphenoxy)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)

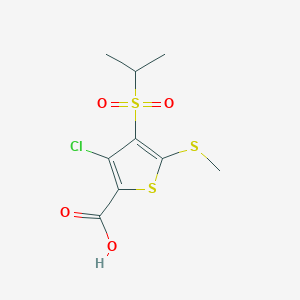


![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
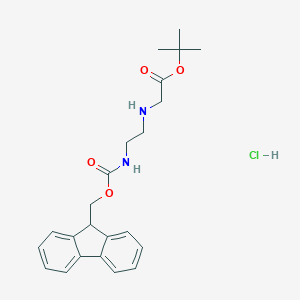
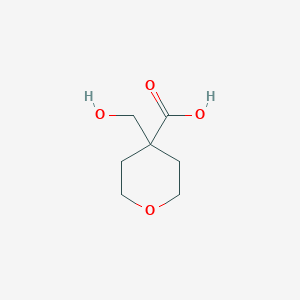
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
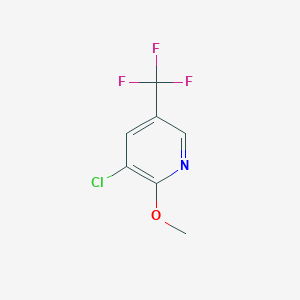
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
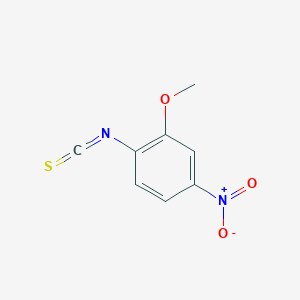
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)